3-Amino-3-(2-bromo-6-fluorophenyl)propanenitrile
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Overview
Description
3-Amino-3-(2-bromo-6-fluorophenyl)propanenitrile is a chemical compound with the molecular formula C9H8BrFN2 and a molecular weight of 243.08 g/mol . This compound is characterized by the presence of an amino group, a bromo group, and a fluoro group attached to a phenyl ring, along with a nitrile group on the propanenitrile chain. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-3-(2-bromo-6-fluorophenyl)propanenitrile typically involves the reaction of 2-bromo-6-fluorobenzaldehyde with a suitable amine and a nitrile source under controlled conditions. One common method involves the use of a reductive amination reaction, where the aldehyde is first converted to an imine intermediate, followed by reduction to form the desired product .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using automated reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in its pure form .
Chemical Reactions Analysis
Types of Reactions
3-Amino-3-(2-bromo-6-fluorophenyl)propanenitrile can undergo various types of chemical reactions, including:
Substitution Reactions: The bromo group can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The amino group can be oxidized or reduced to form different derivatives.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted derivatives, while coupling reactions can produce biaryl compounds .
Scientific Research Applications
3-Amino-3-(2-bromo-6-fluorophenyl)propanenitrile has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its potential therapeutic effects in drug discovery and development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Amino-3-(2-bromo-6-fluorophenyl)propanenitrile involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 3-Amino-3-(2-bromo-4-fluorophenyl)propanenitrile
- 3-Amino-3-(2-bromo-5-fluorophenyl)propanenitrile
- 3-Amino-3-(2-bromo-3-fluorophenyl)propanenitrile
Uniqueness
3-Amino-3-(2-bromo-6-fluorophenyl)propanenitrile is unique due to the specific positioning of the bromo and fluoro groups on the phenyl ring, which can influence its reactivity and interactions with other molecules. This unique structure can lead to distinct chemical and biological properties compared to its analogs .
Properties
Molecular Formula |
C9H8BrFN2 |
---|---|
Molecular Weight |
243.08 g/mol |
IUPAC Name |
3-amino-3-(2-bromo-6-fluorophenyl)propanenitrile |
InChI |
InChI=1S/C9H8BrFN2/c10-6-2-1-3-7(11)9(6)8(13)4-5-12/h1-3,8H,4,13H2 |
InChI Key |
AKUALMYTZDRJDS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)Br)C(CC#N)N)F |
Origin of Product |
United States |
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